molecular formula C21H24N6O4S2 B2663484 2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172986-63-8

2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2663484
CAS RN: 1172986-63-8
M. Wt: 488.58
InChI Key: ACHKFJKFPVCKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Novel compounds containing thiadiazole and piperazine moieties have been synthesized and evaluated for their biological activities, showcasing the interest in this class of compounds for potential therapeutic uses. For example, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine showed inhibitory effects on certain bacteria and viruses, suggesting antimicrobial and antiviral potentials (Xia, 2015). Moreover, thiazole and thiadiazole derivatives have been synthesized as selective antagonists for human adenosine A3 receptors, indicating potential for therapeutic application in conditions mediated by these receptors (Jung et al., 2004).

Antimicrobial and Antitumor Applications

Compounds with thiadiazole cores have been explored for their antimicrobial properties. For instance, some novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized and evaluated for their antimicrobial effectiveness, highlighting the potential for treating infections (Hamama et al., 2017). Similarly, derivatives have shown promising antitumor activities, suggesting their utility in cancer research and potential therapeutic applications (Xin et al., 2018).

Dual Action Antidepressants

The search for new antidepressant drugs has led to the synthesis of benzo[b]thiophene derivatives with different substituents, showing dual action at 5-HT1A serotonin receptors and serotonin reuptake inhibition. This indicates the potential for developing new classes of antidepressants (Orus et al., 2002).

Enzyme Inhibition for Neurodegenerative Diseases

Thiadiazole derivatives have been investigated for their role in enzyme inhibition, which is relevant in the context of treating neurodegenerative diseases. For example, some thiophene derivatives were synthesized and showed acetylcholinesterase inhibition activity, suggesting potential applications in Alzheimer’s disease management (Ismail et al., 2012).

properties

IUPAC Name

2-[[5-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S2/c1-14-11-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-9-7-26(8-10-27)19(29)12-15-3-5-16(30-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKFJKFPVCKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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